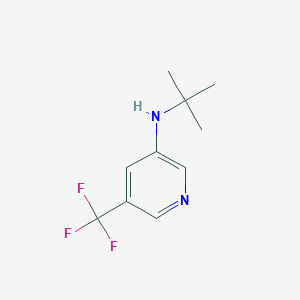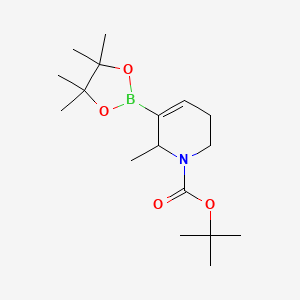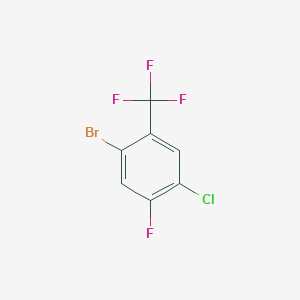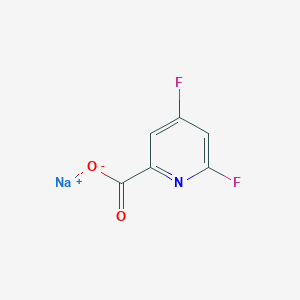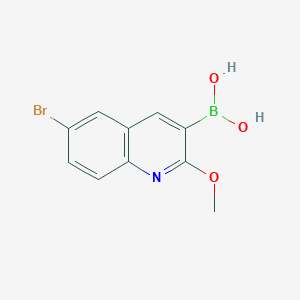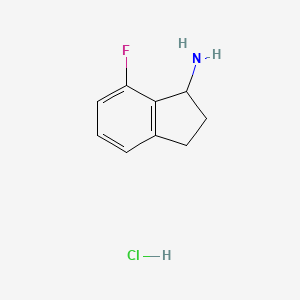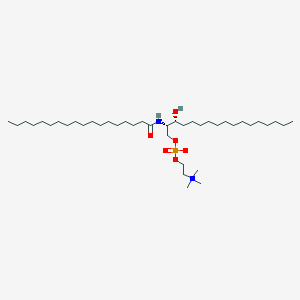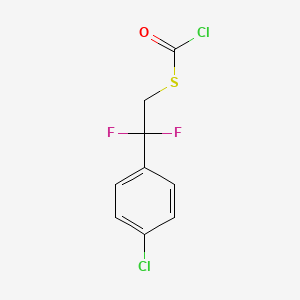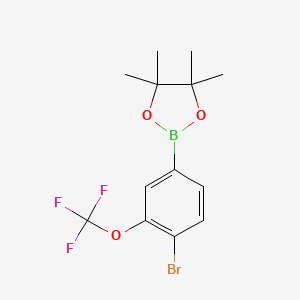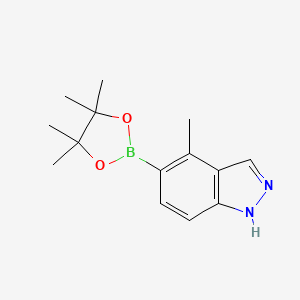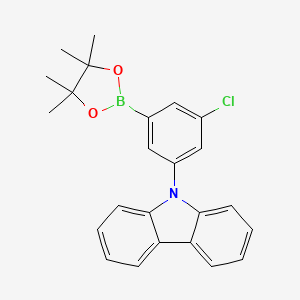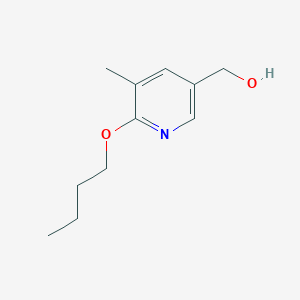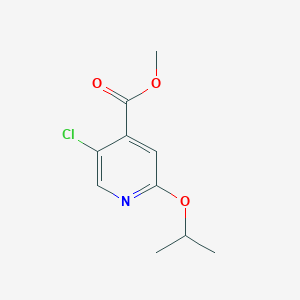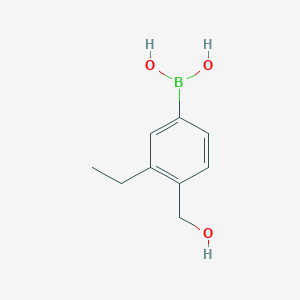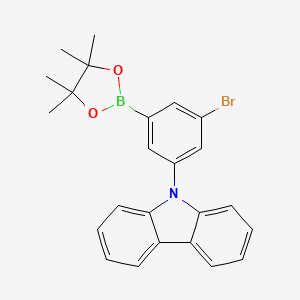
3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester is a complex organic compound that features a brominated phenyl ring bonded to a carbazole moiety and a boronic acid ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester typically involves a multi-step process. One common method is the Suzuki coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
化学反应分析
Types of Reactions
3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carbazole moiety can participate in redox reactions, which can alter its electronic properties.
Coupling Reactions: The boronic acid ester group can engage in further coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants and stabilize intermediates.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, substitution reactions can yield various substituted phenylboronic acid esters, while coupling reactions can produce more complex biaryl compounds .
科学研究应用
3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester has several scientific research applications:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Chemical Biology: Employed in the study of biological systems and the development of chemical probes for investigating cellular processes.
作用机制
The mechanism by which 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester exerts its effects is largely dependent on its chemical structure. The carbazole moiety can interact with various molecular targets, such as enzymes or receptors, through π-π stacking interactions or hydrogen bonding. The boronic acid ester group can form reversible covalent bonds with diols or other nucleophiles, making it useful in the design of enzyme inhibitors or sensors .
相似化合物的比较
Similar Compounds
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): A similar compound with two carbazole units bonded to a brominated phenyl ring.
4-(9H-Carbazol-9-yl)triphenylamine: Another related compound used in OLEDs and other electronic applications.
Uniqueness
3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester is unique due to the presence of both a carbazole moiety and a boronic acid ester group. This combination imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications .
属性
IUPAC Name |
9-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BBrNO2/c1-23(2)24(3,4)29-25(28-23)16-13-17(26)15-18(14-16)27-21-11-7-5-9-19(21)20-10-6-8-12-22(20)27/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFYFSATBNDZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)N3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BBrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
